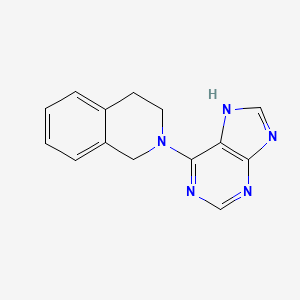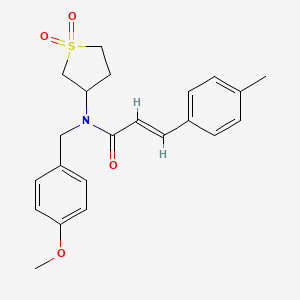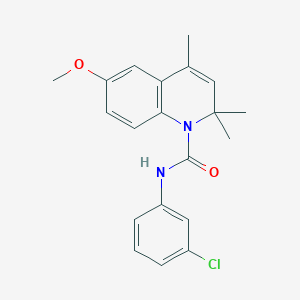
4-(4-ethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(4-éthylphénoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide est un composé organique synthétique appartenant à la classe des dérivés du triazole. Ce composé est intéressant en raison de ses applications potentielles dans divers domaines tels que la chimie médicinale, l'agriculture et la science des matériaux. Sa structure présente un cycle triazole, qui est connu pour sa stabilité et sa polyvalence dans les réactions chimiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-(4-éthylphénoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide implique généralement les étapes suivantes:
Formation du cycle triazole: Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant des dérivés de l'hydrazine et des acides carboxyliques ou leurs dérivés.
Fixation du groupe butanamide: Cette étape implique la réaction de l'intermédiaire triazole avec un chlorure de butanoyle ou un dérivé d'acide butanoïque dans des conditions basiques.
Introduction du groupe 4-éthylphénoxy: La dernière étape implique la réaction de substitution nucléophile où l'intermédiaire triazole-butanamide réagit avec le 4-éthylphénol en présence d'une base appropriée.
Méthodes de production industrielle
Pour la production à l'échelle industrielle, la synthèse peut être optimisée pour améliorer le rendement et réduire les coûts. Cela pourrait impliquer:
Catalyse: Utiliser des catalyseurs pour améliorer les vitesses de réaction et la sélectivité.
Choix du solvant: Choisir des solvants qui maximisent la solubilité et minimisent l'impact environnemental.
Optimisation du processus: Mettre en œuvre des réacteurs à écoulement continu pour améliorer l'efficacité et l'évolutivité.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(4-éthylphénoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant des agents comme le permanganate de potassium ou le peroxyde d'hydrogène, ce qui peut conduire à la formation d'acides carboxyliques ou d'autres dérivés oxydés.
Réduction: Les réactions de réduction peuvent être réalisées à l'aide d'agents tels que l'hydrure de lithium et d'aluminium, conduisant à la formation d'alcools ou d'amines.
Substitution: Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau des parties phénoxy ou triazole, en utilisant des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle.
Réactifs et conditions courants
Agents oxydants: Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs: Hydrure de lithium et d'aluminium, borohydrure de sodium.
Bases: Hydroxyde de sodium, carbonate de potassium.
Solvants: Méthanol, éthanol, dichlorométhane.
Principaux produits formés
Produits d'oxydation: Acides carboxyliques, cétones.
Produits de réduction: Alcools, amines.
Produits de substitution: Dérivés alkylés ou acylés.
Applications de recherche scientifique
Chimie
En chimie, le 4-(4-éthylphénoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide est utilisé comme élément de base pour la synthèse de molécules plus complexes. Son cycle triazole est particulièrement précieux pour créer des composés stables et bioactifs.
Biologie
En recherche biologique, ce composé peut être utilisé pour étudier l'inhibition enzymatique, la liaison des récepteurs et d'autres interactions biochimiques en raison de sa similitude structurelle avec des molécules biologiquement actives.
Médecine
En chimie médicinale, les dérivés de ce composé sont explorés pour leur potentiel en tant qu'agents antifongiques, antibactériens ou anticancéreux. Le cycle triazole est un motif courant dans de nombreux produits pharmaceutiques en raison de sa stabilité et de sa capacité à interagir avec les cibles biologiques.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de sa stabilité chimique et de ses groupes fonctionnels qui permettent une modification ultérieure.
Mécanisme d'action
Le mécanisme d'action du 4-(4-éthylphénoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide dépend de son application spécifique. En chimie médicinale, il peut agir en inhibant les enzymes ou les récepteurs impliqués dans les voies pathogéniques. Le cycle triazole peut interagir avec les ions métalliques ou les sites actifs des protéines, perturbant leur fonction normale.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(4-ethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly valuable for creating stable, bioactive compounds.
Biology
In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical interactions due to its structural similarity to biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as antifungal, antibacterial, or anticancer agents. The triazole ring is a common motif in many pharmaceuticals due to its stability and ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modification.
Mécanisme D'action
The mechanism of action of 4-(4-ethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The triazole ring can interact with metal ions or active sites in proteins, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Composés similaires
4-(4-éthylphénoxy)-N-(1H-1,2,3-triazol-4-yl)butanamide: Structure similaire mais avec un isomère triazole différent.
4-(4-éthylphénoxy)-N-(4H-1,2,4-triazol-3-yl)pentanamide: Structure similaire mais avec une chaîne carbonée plus longue.
4-(4-méthylphénoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide: Structure similaire mais avec un groupe méthyle au lieu d'un groupe éthyle.
Unicité
Le 4-(4-éthylphénoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. La présence du groupe éthyle sur le cycle phénoxy et la chaîne butanamide liée au cycle triazole offrent un ensemble unique d'interactions et de schémas de réactivité par rapport à ses analogues.
Propriétés
Formule moléculaire |
C14H18N4O2 |
|---|---|
Poids moléculaire |
274.32 g/mol |
Nom IUPAC |
4-(4-ethylphenoxy)-N-(1H-1,2,4-triazol-5-yl)butanamide |
InChI |
InChI=1S/C14H18N4O2/c1-2-11-5-7-12(8-6-11)20-9-3-4-13(19)17-14-15-10-16-18-14/h5-8,10H,2-4,9H2,1H3,(H2,15,16,17,18,19) |
Clé InChI |
FAQHOTZZEASTMR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=NC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135958.png)
![3-(2-chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12135965.png)

![N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B12135986.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B12135991.png)


![5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12136006.png)
![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12136008.png)
![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136009.png)
![2-chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide](/img/structure/B12136010.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136013.png)
![5-[(2-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine](/img/structure/B12136019.png)
